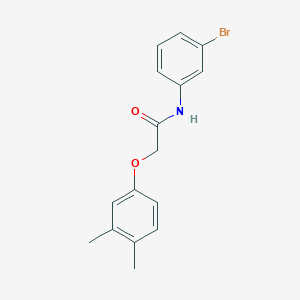![molecular formula C16H18N6O2S B5536904 N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)
N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of various acetamide derivatives, including compounds similar to the target molecule, typically involves condensation reactions. These processes often utilize reagents such as ethyl bromoacetate in basic media or carbodiimide condensation catalysis (Wang et al., 2010), (Yu et al., 2014).
Molecular Structure Analysis
- The molecular structure of such compounds is confirmed through various spectroscopic methods like MS, IR, CHN, 1H NMR, and single-crystal X-ray diffraction. These techniques help establish the arrangement of atoms and functional groups in the molecule (Wang et al., 2010), (Yu et al., 2014).
Chemical Reactions and Properties
- Chemical reactions involved in the synthesis of such compounds include cyclocondensation, hydrazide formation, and condensation with aldehydes. These reactions contribute to the formation of diverse molecular structures with distinct chemical properties (Saxena et al., 2011).
Physical Properties Analysis
- The physical properties of these compounds, such as solubility and crystalline structure, are crucial for understanding their behavior in different environments. This information is typically obtained through spectroscopic and crystallographic analyses (Boechat et al., 2011).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are inferred from the compound's molecular structure. The presence of specific functional groups like triazole or thiadiazole rings influences these properties, as evidenced in various synthetic pathways and chemical analyses (Demirbas et al., 2004), (Sunder et al., 2013).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A study has synthesized a series of derivatives to evaluate their antimicrobial activity. These compounds have shown promising antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans. This indicates a potential for the development of new antimicrobial agents from this chemical class (Bhushan A. Baviskar et al., 2013).
Anticancer and Antitumor Applications
Several studies have focused on the synthesis of derivatives for anticancer and antitumor applications. One study synthesized new derivatives and investigated their antitumor activities against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line, finding some compounds with high selectivity and significant apoptotic effects (A. Evren et al., 2019). Another study designed and synthesized oxadiazole, thiadiazole, and triazole derivatives, evaluating their effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines. The study revealed promising cytotoxic effects and highlighted the role of MMP-9 inhibitors in lung adenocarcinoma and glioma treatment (A. Özdemir et al., 2017).
Insecticidal Applications
Research on the synthesis of innovative heterocycles incorporating a thiadiazole moiety has been conducted to assess their insecticidal potential against the cotton leafworm, Spodoptera littoralis. This study opens avenues for the development of new agrochemical agents based on this chemical framework (A. Fadda et al., 2017).
Propiedades
IUPAC Name |
N-methyl-2-(3-methyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-11-14(25-19-17-11)9-20(3)15(23)10-21-16(24)22(12(2)18-21)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPHGBFZFIPNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CN(C)C(=O)CN2C(=O)N(C(=N2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide](/img/structure/B5536825.png)
![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)

![[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5536844.png)
![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)
![rel-(4aR,7aS)-1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-4-pyrimidinyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5536862.png)
![4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5536867.png)

![1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine](/img/structure/B5536921.png)
![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)
![4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate](/img/structure/B5536935.png)
